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Introduction

EW-7195 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-
B (TGF-P) type | receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). The TGF-3
signaling pathway is a critical regulator of numerous cellular processes, including proliferation,
differentiation, apoptosis, and migration.[1] Dysregulation of this pathway is implicated in a
variety of pathologies, most notably in promoting tumor progression and metastasis at
advanced stages of cancer.[1] EW-7195 has emerged as a valuable research tool and a
potential therapeutic agent for its ability to specifically target ALK5 and modulate the
downstream effects of TGF-3 signaling. This document provides a comprehensive technical
guide to the molecular target, mechanism of action, and experimental characterization of EW-
7195.

Molecular Target and Selectivity

The primary molecular target of EW-7195 is the serine/threonine kinase domain of ALK5.[2][3]
By inhibiting ALK5, EW-7195 effectively blocks the initiation of the canonical TGF-f3 signaling
cascade.
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EW-7195 demonstrates high potency for ALK5 and significant selectivity over other kinases,
including the structurally related p38a mitogen-activated protein kinase.[3]

Kinase Target IC50 (nM) Selectivity vs. p38a
ALK5 (TGF-BRI) 4.83[2][3] >300-fold[3]
p38a >1,449 1

Mechanism of Action: The TGF-/Smad Signaling
Pathway

TGF-f signaling is initiated by the binding of a TGF-3 ligand to the TGF-3 type Il receptor
(TBRII), which then recruits and phosphorylates the TGF-3 type | receptor (ALK5).[2] Activated
ALKS5 subsequently phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2
and Smad3.[2] This phosphorylation event triggers the formation of a complex between the R-
Smads and the common mediator Smad (co-Smad), Smad4. The resulting Smad complex
translocates to the nucleus, where it acts as a transcription factor, regulating the expression of
target genes involved in cellular processes such as the Epithelial-to-Mesenchymal Transition
(EMT).[1][2]

EW-7195, by inhibiting the kinase activity of ALK5, prevents the phosphorylation of Smad2 and
Smad3.[2] This blockade inhibits the formation and nuclear translocation of the Smad complex,
thereby suppressing TGF-3-mediated gene expression and the subsequent cellular responses,

including EMT and cell migration.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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